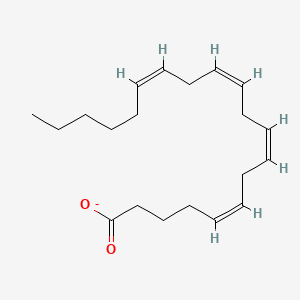
Arachidonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonate is a long-chain fatty acid anion resulting from the removal of a proton from the carboxy group of arachidonic acid. It has a role as a human metabolite. It is an icosanoid anion, an icosatetraenoate and a long-chain fatty acid anion. It derives from an 11-HPETE(1-). It is a conjugate base of an arachidonic acid.
Wissenschaftliche Forschungsanwendungen
Arachidonate in Microbial Production and Genetic Modification
Arachidonic acid (ARA), a crucial ω-6 polyunsaturated fatty acid, has significant roles in the human immune, cardiovascular, and nervous systems. It's extensively utilized in fields like medicine, cosmetics, and nutrition. Traditional sources of ARA come from animal tissues, but due to sustainability concerns, there's a shift towards microbial sources, especially algae and fungi like Mortierella alpina, for industrial ARA production. Advances in enhancing M. alpina ARA production involve optimizing culture medium, fermentation processes, and genetic modifications. Synthetic biology methods offer potential for further increasing ARA production (Zhang, Cui, & Song, 2021).
Arachidonate in Aquaculture and Nutritional Importance
Arachidonic acid's role in fish nutrition, often overshadowed by eicosapentaenoic and docosahexaenoic acids, is gaining recognition. ARA is a primary precursor for eicosanoids and is crucial for fish physiology and biochemistry. Optimizing ARA nutrition in fish could unveil significant benefits for fish growth and health. The next decade is expected to see increased research focusing on dietary ARA's role in aquaculture (Bell & Sargent, 2003).
Arachidonate in Traditional Chinese Medicine and Network Pharmacology
In the sphere of traditional Chinese medicine, computational studies are deepening the understanding of pharmacognosy. Arachidonic acid, particularly in the context of the arachidonic acid metabolic network, has been studied for its regulatory function in inflammation treatment at a network level. A computational workflow based on successful applications has been proposed for network-based studies of herbal medicine involving arachidonate (Gu & Pei, 2017).
Arachidonate in Infant Development
Arachidonic acid is essential in infant development. Present in human milk, ARA plays a critical role in infant growth, brain development, and health. It serves as a precursor to eicosanoids, which are vital for immunity and immune response. Balancing ARA with docosahexaenoic acid (DHA) is crucial, as excessive DHA may suppress ARA's benefits. The need for ARA in infant formulas, based on scientific evidence, highlights its importance in early development (Hadley et al., 2016).
Arachidonate in Postharvest Quality of Fruits
The use of exogenous arachidonic acid has been studied for improving postharvest physiological quality in cherry tomato fruits. Treatments with ARA resulted in reduced decay, weight loss, and maintained higher activities of antioxidative enzymes. It suggests that ARA treatment can positively influence the metabolism and storage quality of fruits, presenting a green and non-polluting preservative method for postharvest fruits and vegetables (Zeng, Tan, & Liu, 2020).
Eigenschaften
Produktname |
Arachidonate |
|---|---|
Molekularformel |
C20H31O2- |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
YZXBAPSDXZZRGB-DOFZRALJSA-M |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-] |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
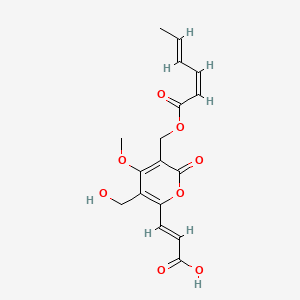
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)

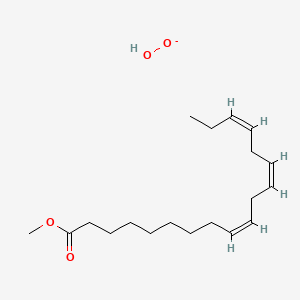
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
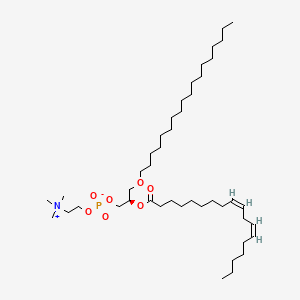
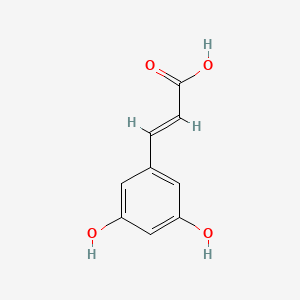

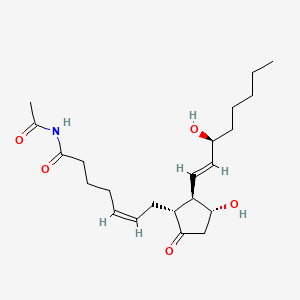
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)

![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)
